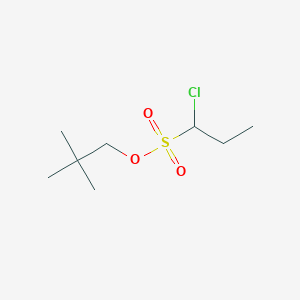
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a chlorine atom, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropyl alcohol with chloropropane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The sulfonate group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate involves its reactivity with nucleophiles and bases. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonate group can participate in various redox processes. The molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate
- 2,2-Dimethylpropyl p-tolyl sulfone
- 1-Propanesulfonic acid, 1-chloro-, 2,2-dimethylpropyl ester
Uniqueness
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its branched structure also influences its physical properties and reactivity compared to linear analogs.
Eigenschaften
CAS-Nummer |
89841-21-4 |
|---|---|
Molekularformel |
C8H17ClO3S |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 1-chloropropane-1-sulfonate |
InChI |
InChI=1S/C8H17ClO3S/c1-5-7(9)13(10,11)12-6-8(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
OEVCCIJLFDAAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(S(=O)(=O)OCC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
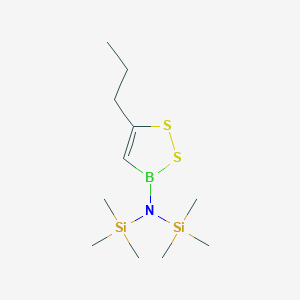
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
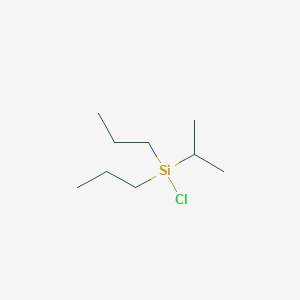
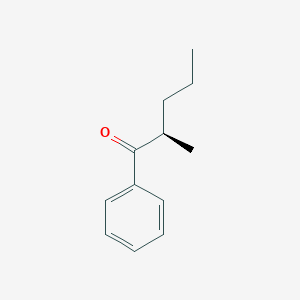
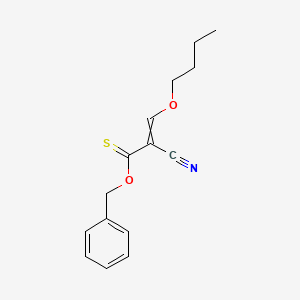
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
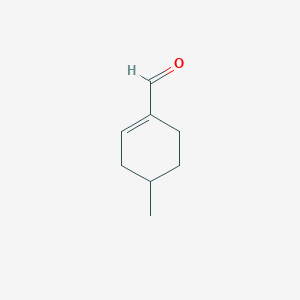
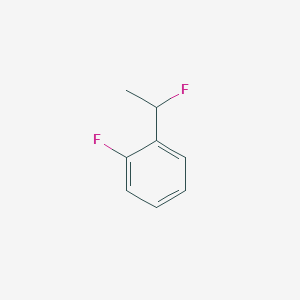
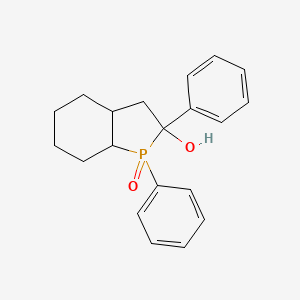
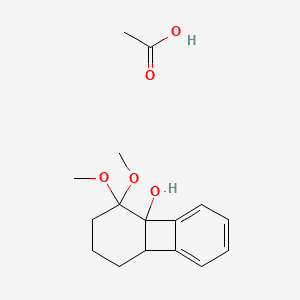
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
